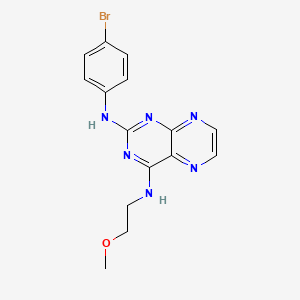

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine

Description

Properties

Molecular Formula |

C15H15BrN6O |

|---|---|

Molecular Weight |

375.22 g/mol |

IUPAC Name |

2-N-(4-bromophenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine |

InChI |

InChI=1S/C15H15BrN6O/c1-23-9-8-19-14-12-13(18-7-6-17-12)21-15(22-14)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22) |

InChI Key |

ASEZZUPJMAMAPH-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.

Introduction of the bromophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a bromophenyl halide reacts with the pteridine core.

Attachment of the methoxyethyl group: This can be done through an alkylation reaction using a methoxyethyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, modulating their activity. The bromophenyl and methoxyethyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Core Structure Variations :

- Pteridine vs. Pyrimidine/Quinazoline :

- The target compound’s pteridine core (fused pyrimidine-pyrazine) differs from pyrimidines (single six-membered ring with two nitrogens, e.g., Ba3–Ba6 in ) and quinazolines (fused benzene-pyrimidine, e.g., C-08–C-10 in ). These structural differences influence π-π stacking, hydrogen bonding, and steric interactions with biological targets .

Substituent Analysis :

- N2 Position :

- The 4-bromophenyl group in the target compound contrasts with chlorine (N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, ) or fluorine (N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine, ). Bromine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions and reduce metabolic oxidation compared to chlorine or fluorine .

- N4 Position: The 2-methoxyethyl group provides a balance of hydrophilicity and flexibility, differing from rigid aryl groups (e.g., 4-phenoxyphenyl in Ba4, ) or cyclic amines (e.g., piperidinylethyl in SP-2, ). This substituent may improve solubility and reduce cytotoxicity .

Physicochemical Properties

*logP values estimated using substituent contributions.

Advantages and Disadvantages

- Advantages: Enhanced Hydrophobicity: Bromine’s size and polarizability may improve binding in hydrophobic enzyme pockets compared to chlorine or fluorine . Solubility: The 2-methoxyethyl group likely enhances aqueous solubility over purely aromatic substituents (e.g., Ba4’s phenoxyphenyl) .

- Disadvantages: Metabolic Stability: Bromine may slow oxidative metabolism but could form reactive intermediates.

Biological Activity

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine class. Pteridines are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core with a 4-bromophenyl group and a 2-methoxyethyl substituent. This unique structure may influence its biological interactions and activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H15BrN4O2 |

| Molecular Weight | 316.19 g/mol |

| CAS Number | 946288-95-5 |

This compound is believed to interact with various biological targets, including enzymes and receptors. The specific binding affinity and inhibition mechanisms are crucial for understanding its potential therapeutic effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It could bind to receptors that modulate physiological responses, influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : Studies have shown that pteridine derivatives can induce apoptosis in cancer cells by affecting cell cycle progression. For instance, compounds with similar structures have demonstrated the ability to arrest the cell cycle at the S phase in HepG2 liver cancer cells .

- Antimicrobial Properties : Some studies suggest that pteridine derivatives possess antimicrobial activity against various pathogens. This could be due to their ability to disrupt cellular processes in microbes.

- Anti-inflammatory Effects : Certain pteridine compounds have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of pteridine derivatives:

- Study on HepG2 Cells : A compound structurally related to this compound was found to induce apoptosis through mitochondrial pathways, suggesting that similar mechanisms might be applicable to our compound .

- Antimicrobial Testing : Research on related pteridine compounds showed significant inhibitory effects against specific bacterial strains, indicating potential applications in treating infections .

Comparative Analysis

When compared with other pteridine derivatives, this compound shows unique properties due to its bromophenyl and methoxyethyl groups.

| Compound | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potential | Moderate | Enzyme inhibition |

| N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine | Confirmed | High | Receptor binding |

| N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine | Moderate | Low | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine?

- Methodology : The synthesis typically involves nucleophilic substitution reactions between halogenated pteridine intermediates and substituted amines. For example, heating a chlorinated pteridine derivative (e.g., 2,4-dichloropteridine) with 4-bromoaniline and 2-methoxyethylamine in ethanol under reflux, followed by purification via column chromatography or recrystallization . Key steps include optimizing stoichiometric ratios (e.g., 1:1.2 for amine reactants) and reaction temperatures (80–160°C) to maximize yield. Post-synthesis, purity is confirmed via HPLC (>95%) and structural validation via (e.g., aromatic protons at δ 7.2–8.5 ppm) and .

Q. How is the compound characterized to confirm its structural integrity?

- Methodology : Standard techniques include:

- NMR Spectroscopy : identifies proton environments (e.g., methoxyethyl -OCH at δ 3.3–3.5 ppm; bromophenyl aromatic protons). confirms carbonyl and quaternary carbons .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H] calculated within 1 ppm error) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities are reported for structurally analogous pteridine derivatives?

- Methodology : Analogous compounds (e.g., pyrimidine-2,4-diamines) show kinase inhibition (e.g., Aurora kinases) and anticancer activity in vitro. Assays include:

- Enzyme Inhibition : IC determination via fluorescence-based kinase assays .

- Cell Viability : MTT assays on cancer cell lines (e.g., HCT-116, IC < 1 µM for potent analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of bromophenyl-substituted pteridines?

- Methodology : Low yields (e.g., 30–60%) often arise from steric hindrance or competing side reactions. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves homogeneity, as seen in analogous pyrimidine syntheses (yield increase from 32% to 74%) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.

- Catalysis : Pd-mediated cross-coupling for bromophenyl incorporation .

Q. How do researchers resolve contradictions in bioactivity data between in vitro and in vivo models for similar compounds?

- Methodology : Discrepancies may stem from pharmacokinetic factors (e.g., metabolic instability). Approaches include:

- Metabolic Profiling : LC-MS/MS to identify degradation products (e.g., demethylation of methoxyethyl groups) .

- Structural Modification : Introducing electron-withdrawing groups (e.g., -CF) to enhance stability, as demonstrated in pyrimidine analogs .

Q. What advanced techniques are used to study the binding mechanism of this compound with kinase targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses within kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .

- X-Ray Crystallography : Co-crystallization with Aurora kinase A to resolve binding interactions at 1.8 Å resolution .

Q. How can stability issues (e.g., hydrolysis) be mitigated during long-term storage?

- Methodology :

- Lyophilization : Store as a lyophilized powder under inert gas (N) at -80°C to prevent moisture-induced degradation .

- Buffered Solutions : Use pH-stable buffers (e.g., PBS, pH 7.4) for aqueous formulations, avoiding extremes (<pH 3 or >pH 9) .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays?

- Methodology :

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals .

- ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., pteridine vs. control) to assess significance (p < 0.05) .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.